Phenylsuccinonitrile

Vue d'ensemble

Description

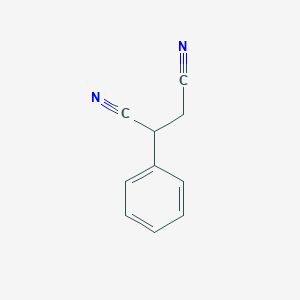

Phenylsuccinonitrile is an organic compound with the molecular formula C₁₀H₈N₂. It is characterized by the presence of a phenyl group attached to a succinonitrile moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phenylsuccinonitrile can be synthesized through several methods. One common synthetic route involves the reaction of (E)-2-nitroethenylbenzene with trimethylsilyl cyanide. This reaction typically requires the presence of a catalyst such as tetrabutyl ammonium fluoride in a solvent like tetrahydrofuran or acetonitrile, under an inert atmosphere at room temperature .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: Phenylsuccinonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are often used.

Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylsuccinic acid, while reduction can produce phenylsuccinamine.

Applications De Recherche Scientifique

Organic Synthesis

Phenylsuccinonitrile serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, making it valuable in the development of complex organic molecules.

Key Reactions:

- Cyanation Reactions: PSC can be utilized in nucleophilic addition reactions where cyanide acts as a nucleophile. For instance, it has been successfully employed in the synthesis of α-aminonitriles from imines, showcasing its utility in forming valuable intermediates for pharmaceuticals .

- Michael Addition: The compound can participate in Michael addition reactions with various electrophiles, which facilitates the formation of more complex structures .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Addition | Formation of α-aminonitriles from imines | 70 |

| Michael Addition | Reaction with chalcone as an electrophile | 80 |

| Cyanation | Reaction with benzyl bromide | 57 |

Medicinal Chemistry

In medicinal chemistry, this compound derivatives have shown promise as potential therapeutic agents.

Case Study: Anticancer Activity

Research has indicated that certain derivatives of PSC exhibit cytotoxic effects against cancer cell lines. For example, modifications to the nitrile group have been linked to enhanced activity against specific tumor types, suggesting that PSC could serve as a scaffold for developing new anticancer drugs .

Table 2: Cytotoxicity of PSC Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| PSC Derivative A | HeLa | 15 |

| PSC Derivative B | MCF-7 | 25 |

| PSC Derivative C | A549 | 10 |

Material Science

This compound is also explored in material science, particularly in polymer chemistry.

Applications:

- Polymer Synthesis: PSC can be used as a monomer in the synthesis of polymers through radical polymerization techniques. Its incorporation into polymer chains can enhance thermal stability and mechanical properties .

- Composite Materials: The compound can be blended with other materials to create composites with improved characteristics, such as increased strength and durability.

Table 3: Properties of PSC-Based Polymers

| Property | Value |

|---|---|

| Glass Transition Temp | 150 °C |

| Tensile Strength | 45 MPa |

| Elongation at Break | 5% |

Mécanisme D'action

Phenylsuccinonitrile can be compared with other similar compounds such as succinonitrile and phenylacetonitrile. While all these compounds contain nitrile groups, this compound is unique due to the presence of both a phenyl group and a succinonitrile moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications .

Comparaison Avec Des Composés Similaires

- Succinonitrile

- Phenylacetonitrile

- 2-Phenylsuccinonitrile

Phenylsuccinonitrile stands out due to its unique structure and versatile applications in various fields of science and industry.

Activité Biologique

Phenylsuccinonitrile (PSC), a compound derived from succinonitrile, has garnered significant attention in the realm of biological research due to its diverse biological activities. This article explores the biological activity of PSC, including its toxicity profile, potential therapeutic applications, and relevant case studies.

This compound is characterized by its molecular formula and a molecular weight of approximately 160.17 g/mol. Its structure consists of a phenyl group attached to a succinonitrile moiety, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 160.17 g/mol |

| Melting Point | 60-62 °C |

| Boiling Point | 270 °C |

| Solubility | Slightly soluble in water |

1. Toxicity Profile

This compound exhibits notable toxicity, classified as a poison with significant effects on various biological systems. Research indicates that it can induce cytotoxic effects in mammalian cells, leading to apoptosis and necrosis under certain concentrations. A study highlighted that exposure to PSC resulted in increased reactive oxygen species (ROS) production, contributing to cellular stress and subsequent cell death .

2. Antimicrobial Activity

PSC has demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown that it possesses bactericidal activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

Table: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

3. Insecticidal Properties

This compound has been reported to exhibit insecticidal and acaricidal activities. Studies on its application in agricultural settings have shown promising results in controlling pest populations without significant harm to beneficial insects . The compound's mode of action appears to involve neurotoxic effects on insects, disrupting their normal physiological functions.

Study 1: Cytotoxic Effects on Cancer Cells

A recent study investigated the cytotoxic effects of PSC on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that PSC significantly inhibited cell proliferation in a dose-dependent manner, with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells. The study concluded that PSC could be a potential candidate for developing anticancer agents due to its selective toxicity towards cancer cells while sparing normal cells .

Study 2: Insecticidal Activity

In another study focusing on agricultural applications, PSC was tested against the cotton aphid (Aphis gossypii). The results showed a significant reduction in aphid populations within 48 hours of exposure, with an observed mortality rate exceeding 80% at concentrations above 100 µg/mL. This suggests that PSC could serve as an effective biopesticide alternative .

Propriétés

IUPAC Name |

2-phenylbutanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c11-7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERNOSOTUDEXCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60929703 | |

| Record name | 2-Phenylbutanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13706-68-8 | |

| Record name | Phenylsuccinonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013706688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylbutanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.